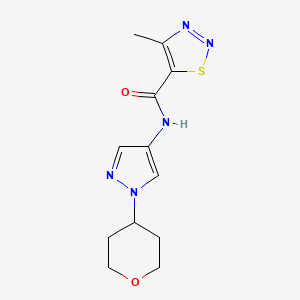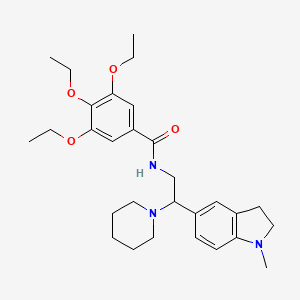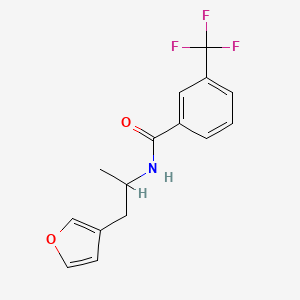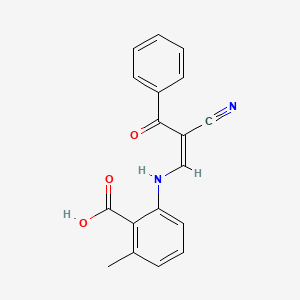![molecular formula C15H17N3O4S B3008707 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol CAS No. 2111907-83-4](/img/structure/B3008707.png)
3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various oncogenes. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to reduce the production of inflammatory mediators and inhibit the activity of COX-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol in lab experiments is its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
Direcciones Futuras
There are several future directions for the research of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol. One area of interest is the development of more efficient synthesis methods to increase the availability of the compound. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and viral infections. The compound's mechanism of action and its effects on various signaling pathways could also be further studied to gain a better understanding of its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol has been achieved through various methods. One of the most common methods involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 2-phenylethenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with sulfonyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In addition, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Propiedades
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-12-16-14(22-17-12)15(19)8-9-18(11-15)23(20,21)10-7-13-5-3-2-4-6-13/h2-7,10,19H,8-9,11H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUCQKKSVRFWQZ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCN(C2)S(=O)(=O)C=CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)C2(CCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide](/img/structure/B3008628.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B3008630.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008634.png)
![N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)





